Cas no 924633-09-0 (3-Benzyl-6-bromoquinoline-2(1H)-one)

3-Benzyl-6-bromoquinoline-2(1H)-one structure
924633-09-0 structure
Product Name:3-Benzyl-6-bromoquinoline-2(1H)-one
Numero CAS:924633-09-0
MF:C16H12BrNO
MW:314.1765832901
MDL:MFCD28124969
CID:4659824
PubChem ID:58180829
Update Time:2024-12-09

3-Benzyl-6-bromoquinoline-2(1H)-one Proprietà chimiche e fisiche

Nomi e identificatori

    • 6-Bromo-3-(phenylmethyl)-2(1H)-quinolinone
    • NYAOVIBBTKTYMI-UHFFFAOYSA-N
    • 3-Benzyl-6-bromoquinoline-2(1H)-one
    • 3-Benzyl-6-bromo-1H-quinoline-2-one
    • 2(1H)-Quinolinone,6-bromo-3-(phenylmethyl)-
    • 2(1H)-Quinolinone, 6-bromo-3-(phenylmethyl)-
    • 6-Bromo-3-(phenylmethyl)-2(1H)-quinolinone (ACI)
    • 3-Benzyl-6-bromo-1H-quinolin-2-one
    • 3-Benzyl-6-bromo-2(1H)-quinolinone
    • ZLB63309
    • SCHEMBL6521139
    • DB-099126
    • AKOS037650742
    • CS-15246
    • CS-0011156
    • 924633-09-0
    • AT-417/43485049
    • C13204
    • MDL: MFCD28124969
    • Inchi: 1S/C16H12BrNO/c17-14-6-7-15-12(10-14)9-13(16(19)18-15)8-11-4-2-1-3-5-11/h1-7,9-10H,8H2,(H,18,19)
    • Chiave InChI: NYAOVIBBTKTYMI-UHFFFAOYSA-N
    • Sorrisi: O=C1C(CC2C=CC=CC=2)=CC2C(=CC=C(C=2)Br)N1

Proprietà calcolate

  • Massa esatta: 313.01023g/mol
  • Massa monoisotopica: 313.01023g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 1
  • Conta atomi pesanti: 19
  • Conta legami ruotabili: 2
  • Complessità: 373
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 29.1
  • XLogP3: 4

Proprietà sperimentali

  • Densità: 1.5±0.1 g/cm3
  • Punto di fusione: NA
  • Punto di ebollizione: 494.3±45.0 °C at 760 mmHg
  • Punto di infiammabilità: 252.8±28.7 °C
  • Pressione di vapore: 0.0±1.3 mmHg at 25°C

3-Benzyl-6-bromoquinoline-2(1H)-one Informazioni sulla sicurezza

3-Benzyl-6-bromoquinoline-2(1H)-one Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
eNovation Chemicals LLC
D772735-100mg
2(1H)-Quinolinone, 6-bromo-3-(phenylmethyl)-
924633-09-0 98+%
100mg
$265 2024-06-06
eNovation Chemicals LLC
D772735-250mg
2(1H)-Quinolinone, 6-bromo-3-(phenylmethyl)-
924633-09-0 98+%
250mg
$420 2024-06-06
eNovation Chemicals LLC
D772735-1g
2(1H)-Quinolinone, 6-bromo-3-(phenylmethyl)-
924633-09-0 98+%
1g
$820 2024-06-06
Aaron
AR00IMQI-100mg
2(1H)-Quinolinone, 6-bromo-3-(phenylmethyl)-
924633-09-0 98%
100mg
$220.00 2025-02-10
Aaron
AR00IMQI-250mg
2(1H)-Quinolinone, 6-bromo-3-(phenylmethyl)-
924633-09-0 98%
250mg
$366.00 2025-02-10
Aaron
AR00IMQI-1g
2(1H)-Quinolinone, 6-bromo-3-(phenylmethyl)-
924633-09-0 98%
1g
$731.00 2025-02-10
1PlusChem
1P00IMI6-100mg
2(1H)-Quinolinone, 6-bromo-3-(phenylmethyl)-
924633-09-0 98%
100mg
$253.00 2024-04-20
1PlusChem
1P00IMI6-250mg
2(1H)-Quinolinone, 6-bromo-3-(phenylmethyl)-
924633-09-0 98%
250mg
$408.00 2024-04-20
A2B Chem LLC
AI68174-100mg
2(1H)-Quinolinone, 6-bromo-3-(phenylmethyl)-
924633-09-0 98%
100mg
$282.00 2024-07-18
A2B Chem LLC
AI68174-250mg
2(1H)-Quinolinone, 6-bromo-3-(phenylmethyl)-
924633-09-0 98%
250mg
$463.00 2024-07-18

3-Benzyl-6-bromoquinoline-2(1H)-one Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  16 h, rt → 80 °C
Riferimento
IL4I1 inhibitors and methods of use
, World Intellectual Property Organization, , ,

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide ;  < 15 °C; 15 °C → 40 °C; 40 °C
1.2 overnight, 80 °C
1.3 Reagents: Water ;  cooled
Riferimento
Synthesis of 6-bromo-3-(chlorophenylmethyl)-2-methoxyquinoline
Cai, Zhi-qiang; Sun, Tie-min, Hecheng Huaxue, 2009, 17(5), 640-641

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  15 min, reflux
Riferimento
Trifluoroacetic acid: a more effective and efficient reagent for the synthesis of 3-arylmethylene-3,4-dihydro-1H-quinolin-2-ones and 3-arylmethyl-2-aminoquinolines from Baylis-Hillman derivatives via Claisen rearrangement
Pathak, Richa; Madapa, Sudharshan; Batra, Sanjay, Tetrahedron, 2007, 63(2), 451-460

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  15 - 20 min, reflux
Riferimento
Quinoline, naphthalene and conformationally constrained quinoline or naphthalene derivatives as antimycobacterial agents and their preparation, pharmaceutical compositions and use in the treatment of mycobacterial infections
, World Intellectual Property Organization, , ,

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Water ;  overnight, reflux
Riferimento
Preparation of quinoline derivatives as antibacterial agents
, World Intellectual Property Organization, , ,

3-Benzyl-6-bromoquinoline-2(1H)-one Raw materials

3-Benzyl-6-bromoquinoline-2(1H)-one Preparation Products

Fornitori consigliati
Beyond Pharmaceutical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Zhejiang Brunova Technology Co., Ltd.
ASIACHEM I&E (JIANGSU) CO., LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
ASIACHEM I&E (JIANGSU) CO., LTD
Nanjing Jubai Biopharm
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing Jubai Biopharm
Jiangsu Kolod Food Ingredients Co.,ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangsu Kolod Food Ingredients Co.,ltd